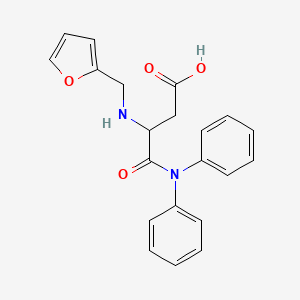
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine is a compound that belongs to the class of organic compounds known as asparagines. Asparagines are amino acids that are derivatives of aspartic acid. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and two phenyl groups attached to the nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine typically involves the condensation of furan-2-carboxaldehyde with N,N-diphenyl-alpha-asparagine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N2-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br~2~) and nitric acid (HNO~3~).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine involves its interaction with specific molecular targets and pathways. The furan ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-glutamine: Similar structure with a glutamine backbone instead of asparagine.
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-alanine: Similar structure with an alanine backbone instead of asparagine.
Uniqueness
N~2~-(furan-2-ylmethyl)-N,N-diphenyl-alpha-asparagine is unique due to its specific combination of a furan ring and two phenyl groups attached to an asparagine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylamino)-4-oxo-4-(N-phenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(25)14-19(22-15-18-12-7-13-27-18)21(26)23(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19,22H,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNOUTYJYKNIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C(CC(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
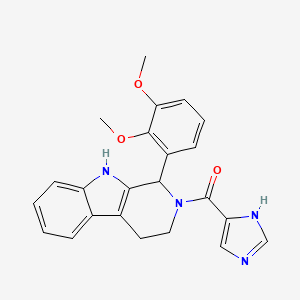
![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)
![Ethyl 1-[3-(3-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B6031180.png)
![(5E)-3-[(3-methylanilino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)
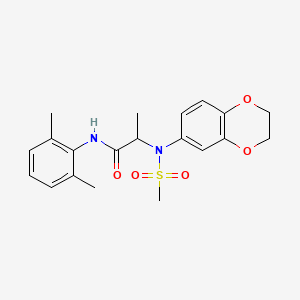
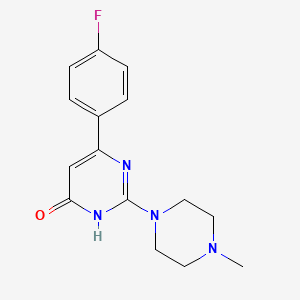
![1-[1-(2-methylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031212.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)
![1-[4-(Diethylamino)phenyl]-3-(4-methylphenyl)urea](/img/structure/B6031232.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)
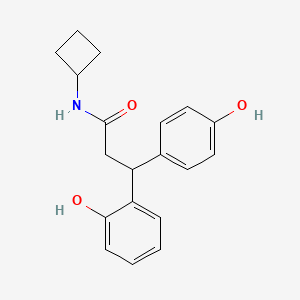
![(Z)-2-[[(Z)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]sulfonylmethylsulfonyl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B6031256.png)
